molecular formula C20H17N3O3 B2555950 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034435-15-7

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2555950
CAS RN: 2034435-15-7
M. Wt: 347.374
InChI Key: CIGMTNPQDHRZRY-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide, also known as FMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Drug Development

  • Antiprotozoal Agents : Compounds structurally related to N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide, particularly those incorporating furan and pyridine moieties, have been explored for their antiprotozoal properties. For example, derivatives of imidazo[1,2-a]pyridines have shown significant in vitro and in vivo activity against Trypanosoma and Plasmodium species, highlighting their potential as antiprotozoal drug candidates (Ismail et al., 2004).

  • EGFR Inhibitors : N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized and evaluated as epidemal growth factor receptor (EGFR) inhibitors, showing potent anticancer activities against several cancer cell lines. This suggests that compounds with similar structures could be explored for their potential in cancer therapy (Lan et al., 2017).

  • Novel Heterocyclic Compounds : The synthesis of novel indolizinone-based compounds through the intramolecular cyclisation of heteroaryllithiums derived from N-heteroarylmethylpyrrole-2-carboxamides demonstrates the potential for creating diverse heterocyclic frameworks. These methodologies might be applicable for synthesizing novel derivatives of this compound, offering unique biological activities (Ruiz et al., 2006).

  • Amplifiers of Phleomycin : Research on unfused heterobicycles with pyridine and furan moieties as amplifiers of phleomycin against Escherichia coli suggests potential applications in enhancing antibiotic efficacy. Compounds similar to this compound could be explored for their synergistic effects with other antibiotics (Brown & Cowden, 1982).

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-25-15-6-5-14-9-18(23-17(14)10-15)20(24)22-12-13-4-7-16(21-11-13)19-3-2-8-26-19/h2-11,23H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGMTNPQDHRZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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